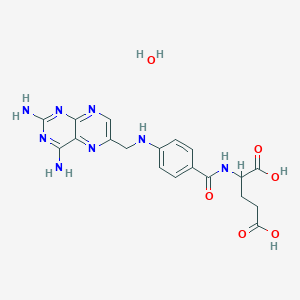
(4-(((2,4-Diaminopteridin-6-yl)methyl)amino)benzoyl)glutamic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- “(4-(((2,4-Diaminopteridin-6-yl)methyl)amino)benzoyl)glutamic acid hydrate” is a complex organic compound.
- It contains a pteridine ring system, which plays a crucial role in various biological processes.
- The compound is used in medicine and research due to its unique properties.
Méthodes De Préparation
- Synthesis involves replacing the glutamic acid part of Pemetrexed (N-{4-[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-l-glutamic acid) with primary, secondary, or aryl amines.
- Diethylphosphorocyanidate (DEPC) serves as a peptide coupling agent.
- Industrial production methods may vary, but the synthetic routes are essential for obtaining this compound.
Analyse Des Réactions Chimiques
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include diethylphosphorocyanidate, amines, and other coupling agents.
- Major products formed depend on the specific amine used in the synthesis.
Applications De Recherche Scientifique
- In chemistry: Used as a building block for drug development.
- In biology: Investigated for its impact on cellular processes.
- In medicine: Evaluated for potential therapeutic effects.
- In industry: Employed in pharmaceutical manufacturing.
Mécanisme D'action
- The compound inhibits dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.
- By blocking tetrahydrofolate synthesis, it disrupts DNA, RNA, and protein production.
Comparaison Avec Des Composés Similaires
- Similar compounds include Aminopterin, Methotrexate, and Pralatrexate.
- “(4-(((2,4-Diaminopteridin-6-yl)methyl)amino)benzoyl)glutamic acid hydrate” stands out due to its unique structure and potential applications.
Remember that this compound has promising antiviral activity against Newcastle disease virus, making it a valuable subject of scientific exploration
Propriétés
Formule moléculaire |
C19H22N8O6 |
|---|---|
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate |
InChI |
InChI=1S/C19H20N8O5.H2O/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29;/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27);1H2 |
Clé InChI |
UCQHQSNBTVOVLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


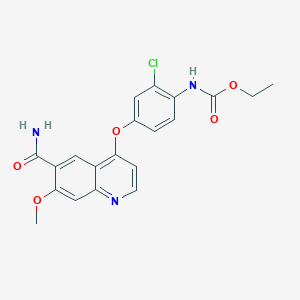
![N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12944758.png)
![Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12944762.png)
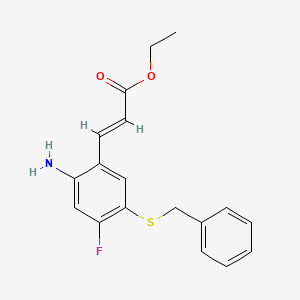
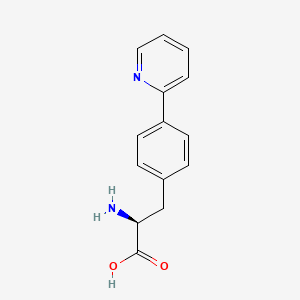
![1-(3,4-dihydroxyphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12944787.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12944790.png)
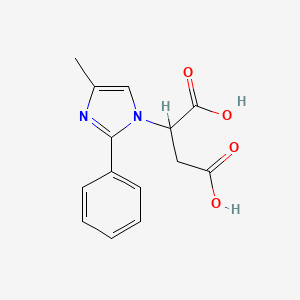
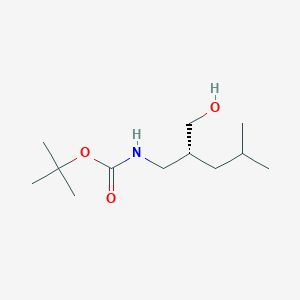
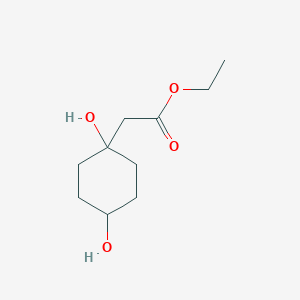
![7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12944803.png)
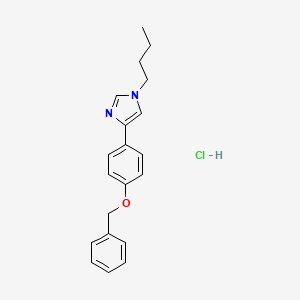
![3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12944821.png)
![Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12944822.png)
